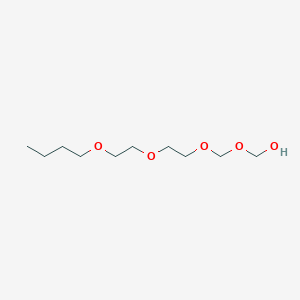

2,4,7,10-Tetraoxatetradecan-1-ol

Description

2,4,7,10-Tetraoxatetradecan-1-ol (CAS: 100208-35-3) is a polyether alcohol with a 14-carbon chain containing oxygen atoms at positions 2, 4, 7, and 10. This compound belongs to a broader class of oligoethylene glycol derivatives, characterized by their ether-linked oxygen atoms and terminal hydroxyl groups.

Propriétés

Numéro CAS |

100208-35-3 |

|---|---|

Formule moléculaire |

C10H22O5 |

Poids moléculaire |

222.28 g/mol |

Nom IUPAC |

2-(2-butoxyethoxy)ethoxymethoxymethanol |

InChI |

InChI=1S/C10H22O5/c1-2-3-4-12-5-6-13-7-8-14-10-15-9-11/h11H,2-10H2,1H3 |

Clé InChI |

BDSLQSUURZVYNO-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCCOCOCO |

SMILES canonique |

CCCCOCCOCCOCOCO |

Autres numéros CAS |

100208-35-3 |

Synonymes |

2,4,7,10-tetraoxatetradecan-1-ol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analog: 3,6,9,12-Tetraoxatetradecan-1-ol (CAS: 5650-20-4)

Molecular Formula : C₁₀H₂₂O₅

Molecular Weight : 222.28 g/mol

Key Properties :

- Solubility : High hydrophilicity due to ether and hydroxyl groups.

- Applications: Pest Management: Identified as a semiochemical in host plant recognition by mirid bugs (Apolygus lucorum, Adelphocoris suturalis), suggesting ecological roles in insect behavior . Chemical Synthesis: Used as a precursor for mercury-containing complexes in RNA model compound cleavage studies .

Derivatives :

Comparison Table: Key Differences

Other Related Compounds

(a) 4,7,10,13-Tetraoxatetradecan-1-ol (CAS: 1240167-40-1)

- Structure : Oxygen atoms at positions 4, 7, 10, 13.

- Applications : Used in specialized syntheses (e.g., 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol) for complex ether frameworks .

(b) Tetradecanol (C₁₄H₃₀O)

- Key Differences : A straight-chain fatty alcohol without ether linkages.

- Safety: Not classified as hazardous under GHS .

Méthodes De Préparation

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely employed method for constructing the polyether backbone of 2,4,7,10-tetraoxatetradecan-1-ol. This approach utilizes alkoxyde nucleophiles and alkyl halides in a stepwise manner:

General Reaction Scheme:

-

Base-Mediated Deprotonation: A diol or polyol precursor is deprotonated using a strong base (e.g., NaH, KOH) to generate an alkoxide ion.

-

Nucleophilic Substitution: The alkoxide attacks an alkyl halide (e.g., 1,2-dibromoethane) to form an ether linkage.

-

Iterative Chain Extension: Repetition of deprotonation and substitution steps elongates the polyether chain.

Example Protocol:

-

Starting Materials: Ethylene glycol, 1,2-dibromoethane, potassium hydroxide.

-

Conditions: Anhydrous tetrahydrofuran (THF), 60°C, 12 hours under nitrogen atmosphere.

Challenges:

-

Regioselectivity: Competing intramolecular cyclization may reduce linear chain yield.

-

Purification: Separation of oligomeric byproducts necessitates fractional distillation or column chromatography.

Ring-Opening Polymerization (ROP)

ROP of cyclic ethers, such as ethylene oxide or tetrahydrofuran, offers a scalable alternative for synthesizing polyether alcohols. Catalysts like boron trifluoride (BF₃) or aluminoxanes facilitate controlled chain growth:

Mechanism:

-

Initiation: A hydroxyl-containing initiator (e.g., ethanol) reacts with the catalyst to form an active species.

-

Propagation: Sequential addition of cyclic ether monomers extends the polymer chain.

-

Termination: Quenching with water or alcohols yields the terminal hydroxyl group.

Optimization Strategies:

-

Catalyst Loading: 0.5–1.0 mol% BF₃ achieves optimal molecular weight distribution (Đ = 1.2–1.5)3.

-

Temperature Control: Maintaining 25–40°C prevents thermal degradation of the polyether backbone.

Industrial Application:

-

Continuous Reactors: Tubular reactors with inline monitoring enable real-time adjustment of monomer feed rates, improving consistency in large-scale production4.

Industrial Production Methods

Continuous-Flow Synthesis

Modern chemical plants favor continuous-flow systems for their efficiency in producing this compound:

Key Components:

-

Microreactors: Enhance heat transfer and mixing, reducing side reactions.

-

Automated Feed Systems: Precisely meter reagents to maintain stoichiometric balance.

Representative Process Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 70–85°C |

| Pressure | 3–5 bar |

| Catalyst | Heterogeneous K₂CO₃ |

Advantages:

-

Yield Improvement: 65–70% per pass, with unreacted intermediates recycled.

-

Reduced Waste: Solvent recovery systems minimize environmental impact5.

Catalytic Hydrogenation of Esters

Hydrogenolysis of ester precursors provides a high-purity route to this compound:

Reaction Pathway:

-

Esterification: A polyether carboxylic acid is esterified with methanol.

-

Hydrogenation: Palladium on carbon (Pd/C) catalyzes the reduction of the ester to a primary alcohol.

Conditions:

-

Catalyst: 5 wt% Pd/C, 50–60°C, 10–15 bar H₂.

-

Solvent: Methanol/water (9:1 v/v).

-

Conversion: >95% with 85–90% isolated yield6.

Recent Methodological Advancements

Enzymatic Synthesis

Biocatalysis has emerged as a sustainable alternative to traditional chemical methods:

Enzyme Systems:

-

Lipases: Candida antarctica lipase B (CAL-B) catalyzes transesterification between polyols and vinyl ethers.

-

Reaction Medium: Ionic liquids (e.g., [BMIM][BF₄]) enhance enzyme stability and substrate solubility.

Performance Metrics:

-

Turnover Frequency (TOF): 120–150 h⁻¹.

-

Selectivity: >98% linear product7.

Photoredox Catalysis

Visible-light-mediated reactions enable milder synthesis conditions:

Protocol:

-

Catalyst: Ir(ppy)₃ (0.5 mol%).

-

Light Source: 450 nm LEDs.

-

Substrates: α-Bromo ethers and alcohols.

Outcome:

-

Yield: 60–65% with minimal byproducts.

-

Scope: Tolerates electron-deficient and sterically hindered substrates8.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Williamson Synthesis | 45–55 | 90–95 | Moderate | High (solvent waste) |

| ROP | 70–80 | 85–90 | High | Moderate |

| Enzymatic | 75–85 | 95–99 | Low | Low |

| Photoredox | 60–65 | 90–95 | Moderate | Low |

Q & A

Q. Basic

- Solvent/Reagent : Acts as a polar solvent for reactions requiring high oxygen solubility .

- Surfactant : Modifies interfacial tension in emulsion studies due to amphiphilic structure.

- Chemical Intermediate : Used in synthesizing derivatives (e.g., brominated or aminated analogs for drug delivery systems) .

How does gamma irradiation affect the stability of this compound, and what degradation products are formed?

Advanced

Under gamma irradiation (up to 200 kGy), polyether alcohols degrade via radical-mediated cleavage of ether bonds. Key findings include:

- Total Organic Carbon (TOC) reduction : ~80% loss, indicating significant breakdown .

- Degradation products : Identified via LC-MS and include smaller polyols (e.g., hexagol) and fragmented ethers.

- Methodology : Irradiation experiments require controlled dosimetry and post-analysis using GC-MS or HPLC to track intermediates.

What strategies are effective for functionalizing the hydroxyl group in this compound?

Q. Advanced

- Substitution : React with halogenating agents (e.g., PBr) to replace -OH with -Br, enabling further cross-coupling reactions .

- Etherification : Use Williamson synthesis with alkyl halides to create nonylphenoxy derivatives (e.g., 14-(nonylphenoxy)-3,6,9,12-Tetraoxatetradecan-1-ol) .

- Acylation : Ester formation via reaction with acyl chlorides under basic conditions.

Reaction monitoring via TLC or in-situ FTIR ensures controlled functionalization.

How can researchers analyze and quantify this compound in environmental samples?

Q. Advanced

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples.

- Quantification :

- Regulatory compliance : Follow EPA guidelines for detection limits (e.g., <1 ppb in wastewater) .

What contradictions exist in the literature regarding its environmental persistence and toxicity?

Q. Advanced

- Persistence : Some studies classify it as readily biodegradable due to ether linkages, while others note resistance under anoxic conditions .

- Toxicity : Conflicting data on aquatic toxicity (e.g., EC ranges from 10–100 mg/L for Daphnia magna) .

Resolution requires standardized OECD testing protocols and long-term ecotoxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.